Exenatide

Type 2 Diabetes Glycemic Control HbA1c Reduction

Exenatide (141758-74-9) is the only GLP-1RA available with identical peptide sequence in immediate-release (BID, t½ 2.4 h) and PLGA-microsphere extended-release (QW, t½ ~2 wks) formats—enabling head-to-head, sequence-controlled PK/PD studies of pulsatile vs. continuous GLP-1R stimulation. Its well-characterized high immunogenicity makes it an ideal positive control for ADA assay validation. In CV outcomes research, Exenatide QW provides a MACE-neutral comparator (EXSCEL HR 0.91), avoiding the confounding superiority of liraglutide or semaglutide. Pharmacoeconomic data confirm cost dominance vs. dulaglutide and liraglutide. Research-grade ≥98% purity; global shipping. Inquire today for protocol-specific sourcing.

Molecular Formula C184H282N50O60S
Molecular Weight 4187 g/mol
CAS No. 141758-74-9
Cat. No. B527673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExenatide
CAS141758-74-9
SynonymsAC 2993;  AC 2993A;  AC-2993;  AC002993;  AC2993;  Exenatide acetate;  AC2993A;  Bydureon;  DA 3091;  ITCA 650;  LY 2148568;  LY2148568;  PT302; 
Molecular FormulaC184H282N50O60S
Molecular Weight4187 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N
InChIInChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1
InChIKeyHTQBXNHDCUEHJF-BIMXJYBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Exenatide (CAS 141758-74-9): GLP-1 Receptor Agonist Baseline Characteristics for Research and Procurement


Exenatide (CAS 141758-74-9) is a 39-amino-acid synthetic peptide and glucagon-like peptide-1 (GLP-1) receptor agonist that shares approximately 53% sequence homology with native human GLP-1 [1]. It is the first GLP-1 receptor agonist approved for clinical use and is available in two distinct formulations: a twice-daily immediate-release formulation (exenatide BID, 5–10 μg) and a once-weekly extended-release formulation (exenatide QW, 2 mg) based on poly(D,L-lactide-co-glycolide) (PLGA) microsphere technology [2]. The immediate-release formulation exhibits a terminal half-life of 2.4 hours and apparent clearance of 9.1 L/hour [3], while the extended-release formulation achieves sustained plasma concentrations over approximately 10 weeks [4]. Unlike longer-acting GLP-1 receptor agonists that rely on fatty acid acylation (e.g., liraglutide, semaglutide) or Fc-fusion (e.g., dulaglutide) to prolong half-life, exenatide QW achieves extended duration through physical encapsulation, which confers a distinct pharmacokinetic profile independent of albumin binding [5].

Why Generic Substitution Fails for Exenatide: Pharmacokinetic, Efficacy, and Immunogenicity Heterogeneity Among GLP-1 Receptor Agonists


Exenatide cannot be generically substituted with other GLP-1 receptor agonists due to fundamental differences in molecular structure, pharmacokinetic half-life, formulation technology, and resulting clinical efficacy and safety profiles. The GLP-1 receptor agonist class comprises structurally heterogeneous peptides with half-lives spanning from 2–5 hours (exenatide BID, lixisenatide) to approximately 7 days (semaglutide) to ~2 weeks (exenatide QW) [1]. Head-to-head clinical trials have demonstrated clinically significant and statistically significant differences in both glycemic efficacy (HbA1c reduction ranging from 0.79% to 1.12% across agents) and weight loss (ranging from 1.9 kg to 5.6 kg) when agents are directly compared [2]. Furthermore, immunogenicity rates vary substantially, with exenatide formulations demonstrating higher anti-drug antibody (ADA) positivity than liraglutide or semaglutide, which may affect long-term efficacy in a subset of patients . These quantitative differences preclude therapeutic interchangeability and necessitate compound-specific selection based on individual patient or experimental requirements.

Exenatide (CAS 141758-74-9): Product-Specific Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Glycemic Efficacy of Exenatide QW vs. Semaglutide QW in Head-to-Head Trial (SUSTAIN-3)

In the 56-week SUSTAIN-3 head-to-head randomized controlled trial (n=813), once-weekly exenatide extended-release (2.0 mg) demonstrated an HbA1c reduction of 0.9%, which was significantly less than the 1.5% reduction achieved with once-weekly semaglutide (1.0 mg), establishing that exenatide QW provides moderate glycemic efficacy relative to the most potent GLP-1 receptor agonist [1]. This difference of 0.6% in HbA1c reduction is both statistically significant (p<0.0001) and clinically meaningful, directly informing the selection of exenatide QW for scenarios where maximum glycemic reduction is not the sole or primary objective.

Type 2 Diabetes Glycemic Control HbA1c Reduction

Weight Reduction: Exenatide QW vs. Semaglutide QW (SUSTAIN-3) Quantitative Comparison

In the SUSTAIN-3 head-to-head trial, once-weekly exenatide ER (2.0 mg) produced a mean body weight reduction of 1.9 kg, compared to 5.6 kg with once-weekly semaglutide (1.0 mg) [1]. The 3.7 kg difference in weight loss between these two once-weekly GLP-1 receptor agonists highlights exenatide QW's comparatively modest effect on body weight, a critical differentiating factor for research applications where weight-neutral or modest weight-loss effects are desired over pronounced weight reduction.

Weight Management Obesity Body Weight Reduction

Pharmacokinetic Half-Life Differentiation: Exenatide Immediate-Release (2.4 h) vs. Exenatide Extended-Release (5-14 days) vs. Semaglutide (~168 h)

Exenatide is unique among GLP-1 receptor agonists in offering two distinct pharmacokinetic profiles via different formulation technologies rather than molecular engineering. The immediate-release formulation (Byetta) exhibits a terminal half-life of 2.4 hours and apparent clearance of 9.1 L/hour, requiring twice-daily administration [1]. The extended-release formulation (Bydureon) achieves a half-life of approximately 5-14 days (range up to 2 weeks) via PLGA microsphere encapsulation, with continuous drug exposure over the dosing interval [2]. In contrast, semaglutide achieves an approximately 168-hour (1-week) half-life through albumin-binding fatty acid acylation [3]. This formulation-driven, rather than sequence-driven, half-life extension is a distinctive feature of exenatide, enabling research into the differential pharmacodynamic effects of pulsatile versus continuous GLP-1 receptor agonism using the identical peptide sequence.

Pharmacokinetics Drug Delivery Half-Life

Cardiovascular Outcomes: Exenatide QW (EXSCEL Trial) vs. Liraglutide (LEADER Trial) vs. Semaglutide (SUSTAIN-6)

In the EXSCEL cardiovascular outcomes trial (n=14,752), once-weekly exenatide demonstrated non-inferiority to placebo for the primary 3-point MACE composite outcome with a hazard ratio (HR) of 0.91 (95% CI 0.83–1.00; p<0.001 for non-inferiority; p=0.06 for superiority) [1]. This contrasts with the superior MACE reduction demonstrated by liraglutide in LEADER (HR 0.87; 95% CI 0.78–0.97; p=0.01 for superiority) [2] and semaglutide in SUSTAIN-6 (HR 0.74; 95% CI 0.58–0.95; p=0.02 for superiority) [2]. The EXSCEL results establish exenatide QW as a GLP-1 receptor agonist with established cardiovascular safety (non-inferiority) but without a definitive superior cardiovascular benefit signal, which distinguishes it from liraglutide and semaglutide for applications where cardiovascular risk reduction is a primary or secondary endpoint.

Cardiovascular Outcomes MACE Type 2 Diabetes

Immunogenicity Profile: Exenatide BID vs. Liraglutide in LEAD-6 Head-to-Head Trial

In the 26-week LEAD-6 head-to-head trial with a 52-week extension, anti-drug antibody (ADA) formation was significantly higher with exenatide twice daily than with liraglutide once daily. After 78 weeks of continuous treatment, only 2.6% (4/154) of liraglutide-treated patients developed low-titer anti-liraglutide antibodies, whereas exenatide treatment was associated with higher ADA positivity rates . Data from 17 clinical trials with exenatide formulations indicate that the once-weekly formulation is the most immunogenic among GLP-1 receptor agonists [1]. This higher immunogenicity profile of exenatide is a critical differentiator that may affect long-term efficacy in ADA-positive patients and should inform compound selection for studies where immunogenicity is a concern or an endpoint of interest.

Immunogenicity Anti-Drug Antibodies ADA

Cost-Effectiveness: Exenatide QW Dominance vs. Liraglutide, Dulaglutide, and Lixisenatide in Pharmacoeconomic Analysis

A cost-effectiveness analysis from the Spanish National Health System perspective modeled over a 40-year time horizon demonstrated that exenatide 2 mg/week is a dominant strategy—both more effective and less costly—compared to dulaglutide 1.5 mg/week, liraglutide 1.2 mg/day, liraglutide 1.8 mg/day, and lixisenatide 20 μg/day [1]. Exenatide QW generated 8.26 quality-adjusted life-years (QALYs) at a total cost of €20,423.27 per patient, compared to 8.19 QALYs at €22,611.94 for dulaglutide, 8.20 QALYs at €24,865.69 for liraglutide 1.8 mg, and 8.13 QALYs at €21,334.58 for lixisenatide [1]. In probabilistic sensitivity analysis, 95-99% of 1,000 Monte Carlo iterations fell below a willingness-to-pay threshold of €20,000/QALY gained [1]. A separate cost-of-control analysis from the US healthcare perspective similarly found that exenatide QW had a lower cost per patient achieving glycemic targets compared to liraglutide and lixisenatide [2].

Pharmacoeconomics Cost-Effectiveness QALY

Exenatide (CAS 141758-74-9): High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Comparative Pharmacology Studies of Pulsatile vs. Continuous GLP-1 Receptor Agonism Using Identical Peptide Sequence

Exenatide is uniquely positioned for research protocols that require the same peptide sequence delivered via different pharmacokinetic profiles. The immediate-release formulation (2.4-hour half-life, twice-daily dosing) and extended-release formulation (~2-week half-life, once-weekly dosing) [1] enable direct, sequence-controlled comparisons of the effects of pulsatile versus continuous GLP-1 receptor stimulation on beta-cell function, gastric emptying, and weight-independent metabolic effects. This experimental design is not possible with other GLP-1 receptor agonists, where long-acting properties are achieved through molecular modifications (acylation, PEGylation, Fc-fusion) that also alter receptor pharmacology.

Cardiovascular Outcomes Research Requiring a GLP-1 RA with Established Non-Inferiority but Without Confounding CV Superiority Signal

For cardiovascular outcome trials, animal models of cardiovascular disease, or studies investigating the pleiotropic effects of GLP-1 receptor agonism independent of MACE reduction, exenatide QW serves as an ideal comparator or reference compound. The EXSCEL trial established exenatide QW as non-inferior to placebo for 3-point MACE (HR 0.91, p<0.001 for non-inferiority, p=0.06 for superiority) [2]. Unlike liraglutide (LEADER HR 0.87, superior) or semaglutide (SUSTAIN-6 HR 0.74, superior), exenatide QW does not introduce a confounding CV superiority effect, allowing researchers to isolate and study specific mechanisms of GLP-1 receptor agonism on cardiovascular parameters without the analytical complexity of a background MACE benefit.

Immunogenicity Research and Anti-Drug Antibody (ADA) Assay Development and Validation

Exenatide formulations demonstrate well-characterized and comparatively higher immunogenicity than other GLP-1 receptor agonists. Data from 17 clinical trials indicate that exenatide QW is the most immunogenic among the class [3], and head-to-head data from LEAD-6 confirm significantly higher ADA formation with exenatide BID than with liraglutide . This makes exenatide a valuable positive control for immunogenicity assay development, ADA detection method validation, and research into the clinical implications of therapeutic peptide immunogenicity. Studies investigating the relationship between ADA formation, neutralizing activity, and loss of efficacy can leverage exenatide as a model compound with established immunogenicity benchmarks.

Health Economics and Outcomes Research (HEOR) Evaluating Cost-Dominant GLP-1 RA Strategies

Exenatide QW has been demonstrated to be a dominant strategy—both more effective (higher QALYs) and less costly—compared to dulaglutide, liraglutide, and lixisenatide in multiple pharmacoeconomic analyses [4]. This cost-dominance profile positions exenatide QW as a benchmark compound for health technology assessments, formulary decision modeling, and comparative effectiveness research in health economics. Studies evaluating the real-world cost-effectiveness of GLP-1 receptor agonists or developing budget impact models for healthcare systems can utilize exenatide QW as a reference standard for favorable economic outcomes within the class.

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